TCS Deposition Rate and Process Tunability vs. Dichlorosilane and Silicon Tetrachloride in CVD Silicon Growth
TCS enables epitaxial silicon deposition rates of 1-5 μm/min under standard conditions, bridging the performance gap between SiCl4 (which requires higher temperatures and exhibits lower rates) and SiH4 (which deposits at lower temperatures but with reduced rates). In Siemens reactor polysilicon deposition, TCS achieves growth rates of 6-6.5 mm/hour at atmospheric pressure and up to 20 mm/hour at 6 atm with optimized hydrogen molar fraction (0.85-0.90) [1]. The decomposition activation energy for TCS is approximately 22 kcal/mol, compared to 13 kcal/mol for DCS, providing greater thermal stability and wider process windows for industrial-scale deposition control [2].
| Evidence Dimension | Epitaxial deposition rate range (standard conditions) |
|---|---|
| Target Compound Data | 1-5 μm/min |
| Comparator Or Baseline | DCS: 1-5 μm/min (similar range); SiCl4: ~1 μm/min; SiH4: lower rate |
| Quantified Difference | TCS achieves comparable rate to DCS with 22 kcal/mol activation energy vs. DCS 13 kcal/mol, enabling broader process window |
| Conditions | CVD epitaxial silicon deposition; temperature 1000-1150°C for Siemens polysilicon deposition |
Why This Matters
For procurement, TCS offers a proven deposition rate range that matches DCS performance while providing superior thermal stability (higher activation energy) that reduces premature decomposition in delivery lines and expands the operational process window.
- [1] del Coso, G. et al. Chemical Vapor Deposition Model of Polysilicon in a Trichlorosilane and Hydrogen System. Scilit, 2007. View Source
- [2] U.S. Department of Energy. Development of a polysilicon process based on chemical vapor deposition (Phase 1). First quarterly progress report, 1979. UNT Digital Library. View Source
